molecular formula C18H16FN3O2 B5653784 N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-benzamide

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-benzamide

Cat. No.: B5653784
M. Wt: 325.3 g/mol
InChI Key: DWMYATNYVYYYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-benzamide is a pyrazolone derivative characterized by a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl core linked to a 4-fluoro-benzamide group.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-12-16(20-17(23)13-8-10-14(19)11-9-13)18(24)22(21(12)2)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMYATNYVYYYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-benzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated at 50°C, and stirred for 3 hours, resulting in an orange solution . The compound is then characterized using single crystal X-ray diffraction (XRD) analysis to confirm its structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluoro-benzamide moiety, using nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxo derivatives with increased oxygen content.

    Reduction: Reduced pyrazole derivatives with altered electronic properties.

    Substitution: Substituted derivatives with new functional groups replacing the fluoro group.

Mechanism of Action

The mechanism of action of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-benzamide involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. For example, it has been shown to exhibit good binding interactions with amino acids in enzymes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs bearing modifications to the pyrazolone core, benzamide substituents, or alternative functional groups.

Substituent Effects on Cytotoxic Activity

highlights that aryl substitutions on the pyrazolone scaffold significantly influence cytotoxic activity. For instance:

  • 4-Methoxyphenyl , 4-acetylphenyl , and 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl substitutions resulted in reduced cytotoxicity compared to simpler aryl groups.

Comparison with Benzamide Derivatives

Compound Name Substituent Position/Type Key Properties/Activity Reference
N-(...)-4-fluoro-benzamide (Target) 4-fluoro-benzamide Not explicitly reported
N-(...)-2-methoxybenzamide 2-methoxybenzamide Unknown activity; structural data
N-(...)-2-hydroxybenzamide (Salicylamide) 2-hydroxybenzamide Anti-inflammatory potential
  • 2-Hydroxybenzamide (Salicylamide) : Exhibits anti-inflammatory properties due to the salicylate-like structure, contrasting with the target compound’s 4-fluoro substitution, which may prioritize metabolic stability over COX inhibition .
  • 2-Methoxybenzamide : The methoxy group’s electron-donating effects could alter binding interactions compared to fluorine’s electron-withdrawing nature .

Sulfonamide and Acetamide Analogs

  • N-(...)-4-methyl-benzenesulfonamide : Crystallographic studies (PMID 21200928) reveal stable hydrogen-bonding networks, suggesting enhanced solid-state stability compared to benzamide derivatives. However, sulfonamides often exhibit distinct pharmacokinetic profiles due to increased polarity .
  • 2-((5-Cyano-6-oxo-4-(p-tolyl)-1,6-dihydropyrimidin-2-yl)thio)-N-(...)acetamide: This acetamide derivative showed moderate antimicrobial activity (61% yield, IR νmax 3448, 1687 cm⁻¹ for NH and C=O). The thioacetamide linkage may enhance metal-binding capacity compared to the target’s benzamide group .

Hydrazinecarbothioamide Derivatives

reports high-yield syntheses (93–97%) and melting points for hydrazinecarbothioamide analogs:

Compound Yield (%) Melting Point (°C) Activity
1a 97 243–245 Not specified
1b 95 237–239 Not specified
1c 93 248–250 Not specified

Ureido and Thiophene Derivatives

  • N-(...)-2-(3-methylureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: Anti-inflammatory activity was noted (m.p. data, elemental analysis), with the ureido group enabling hydrogen bonding to biological targets .
  • IBC-7 (prenylated isobavachalcone derivative) : Demonstrated 62% yield and antibacterial activity, highlighting the role of extended conjugated systems in bioactivity, a feature absent in the target compound .

Key Research Findings and Trends

Substituent Position Matters : Para-fluoro substitution (target) may optimize electronic effects compared to ortho-methoxy or hydroxyl groups .

Functional Group Trade-offs : Benzamide derivatives prioritize aromatic interactions, while sulfonamides and thioamides target polar or metal-binding sites .

Synthetic Accessibility : Hydrazinecarbothioamide derivatives are synthesized in high yields (>90%), suggesting robust protocols for scale-up .

Biological Activity

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The compound's structure can be summarized by its molecular formula, C19_{19}H20_{20}N4_{4}O2_{2}F, which includes key functional groups that contribute to its biological activity. The presence of the pyrazole ring and the fluoro-benzamide moiety are critical for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, derivatives have shown IC50 values as low as 0.01 µM against MCF7 cells, indicating potent activity compared to standard chemotherapeutics .

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives have been studied for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity with IC50 values ranging from 0.01 µM to 42.30 µM across different cancer cell lines .
  • Mechanistic Studies : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. It was found that they activate caspase pathways leading to programmed cell death, which is a crucial aspect of their anticancer activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.